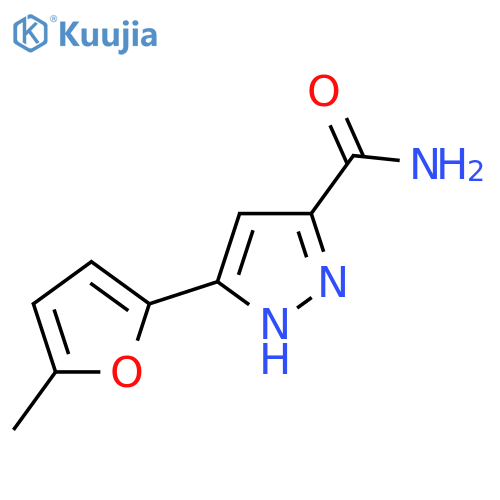

Cas no 1346270-24-3 (3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide)

3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-(5-METHYLFURAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE

- Z2634

- 3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide

-

- インチ: 1S/C9H9N3O2/c1-5-2-3-8(14-5)6-4-7(9(10)13)12-11-6/h2-4H,1H3,(H2,10,13)(H,11,12)

- InChIKey: JPMMMRIYZDXZKK-UHFFFAOYSA-N

- SMILES: O1C(C)=CC=C1C1=CC(C(N)=O)=NN1

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- トポロジー分子極性表面積: 84.9

3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1260416-1g |

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxamide |

1346270-24-3 | 97% | 1g |

$400 | 2023-05-17 | |

| Ambeed | A545326-1g |

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxamide |

1346270-24-3 | 95+% | 1g |

$170.0 | 2024-04-24 | |

| Chemenu | CM387650-1g |

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxamide |

1346270-24-3 | 95%+ | 1g |

$187 | 2023-03-07 |

3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

4. Back matter

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamideに関する追加情報

Comprehensive Overview of 3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide (CAS No. 1346270-24-3)

3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide (CAS No. 1346270-24-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a furan ring linked to a pyrazole core, which is further functionalized with a carboxamide group. This molecular architecture makes it a promising candidate for various applications, including drug discovery and material science.

In recent years, the demand for novel heterocyclic compounds like 3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide has surged, driven by advancements in synthetic chemistry and the need for more efficient bioactive molecules. Researchers are particularly interested in its potential as a kinase inhibitor or anti-inflammatory agent, topics that frequently appear in scientific literature and patent filings. The compound's CAS No. 1346270-24-3 is often searched in databases such as PubChem and Reaxys, reflecting its relevance in academic and industrial settings.

One of the key advantages of 3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide is its versatility in chemical modifications. The furan and pyrazole rings provide multiple sites for functionalization, enabling the development of derivatives with tailored properties. This adaptability aligns with current trends in precision medicine and green chemistry, where researchers aim to minimize waste and maximize efficacy. The compound's carboxamide group also enhances its solubility, a critical factor in drug formulation.

The synthesis of 3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide typically involves multi-step reactions, including condensation and cyclization processes. Recent studies have explored microwave-assisted synthesis and catalytic methods to improve yield and reduce reaction times. These innovations are part of a broader shift toward sustainable chemistry, a topic that resonates with environmentally conscious stakeholders. The compound's CAS No. 1346270-24-3 is often associated with these cutting-edge methodologies in scholarly articles.

Beyond its pharmaceutical potential, 3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide has applications in material science. Its conjugated system and electron-rich heterocycles make it a candidate for organic electronics, such as OLEDs and photovoltaic devices. This dual utility underscores the compound's interdisciplinary appeal, bridging gaps between chemistry, biology, and engineering. Searches for heterocyclic compounds in electronics often lead to discussions about similar structures.

Quality control and analytical characterization are paramount when working with 3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide. Techniques like HPLC, NMR, and mass spectrometry are routinely employed to ensure purity and confirm structural integrity. These methods are frequently queried by professionals seeking reliable protocols for compound validation. The compound's CAS No. 1346270-24-3 serves as a unique identifier in these analytical workflows.

In conclusion, 3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide (CAS No. 1346270-24-3) represents a fascinating intersection of chemistry and innovation. Its structural features, synthetic adaptability, and diverse applications make it a subject of ongoing research and commercial interest. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about drug discovery, sustainable synthesis, and advanced materials.

1346270-24-3 (3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide) Related Products

- 1202063-27-1(D-Alanine-D4)

- 2097903-14-3(1-8-(4-methoxybenzoyl)-2H,3H-1,4dioxino2,3-gquinolin-9-yl-4-methylpiperazine hydrochloride)

- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)

- 2679934-06-4(benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate)

- 20277-92-3(n,n-Diphenylguanidine)

- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)

- 1396861-76-9(N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide)

- 1804854-18-9(5-Bromo-3-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)

- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)

- 1871000-15-5(tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate)